![molecular formula C16H12ClNO B14088486 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one is a chemical compound with the molecular formula C16H12ClNO It is a derivative of dibenzo[b,f]azepine, a tricyclic compound known for its applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one typically involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . The key steps include:
Hydrohalogenation: The reaction of 2-(2′-bromophenyl)ethynylaniline with hydrochloric acid to form the desired product.
N-Acetylation: To facilitate subsequent coupling reactions, the amino group is acetylated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrochloric Acid: Used in the hydrohalogenation step.
Acetic Anhydride: Used for N-acetylation of the amino group.
Major Products
The major product of the hydrohalogenation reaction is this compound. Further reactions can yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel host materials for organic light-emitting diodes (OLEDs).
Wirkmechanismus
its derivatives, such as 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, have shown antioxidant activity by inhibiting lipid peroxidation and low-density lipoprotein (LDL) oxidation . These activities suggest potential interactions with free radicals and oxidative pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine:
Desipramine: A tricyclic antidepressant with a similar dibenzo[b,f]azepine structure.
Eigenschaften
Molekularformel |
C16H12ClNO |
|---|---|
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
1-(11H-benzo[b][1]benzazepin-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)13-9-11-5-1-3-7-14(11)18-15-8-4-2-6-12(13)15/h1-9,18H,10H2 |
InChI-Schlüssel |
GDDZVPLCTNJVIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
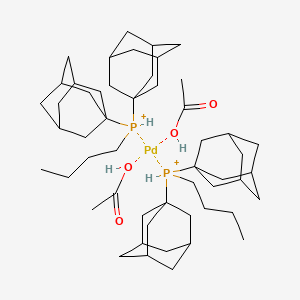

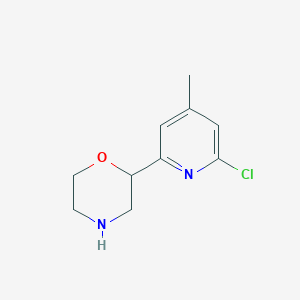
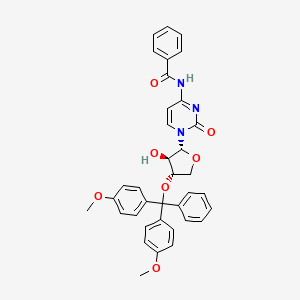
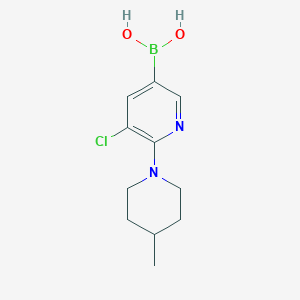
![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
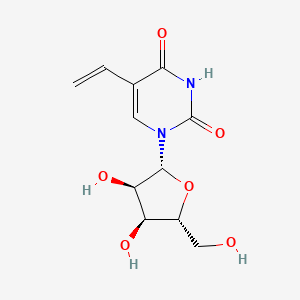
![6-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14088466.png)

